molecular formula C10H15NO2 B2369761 1-(Furan-3-ylmethyl)piperidin-3-ol CAS No. 1557032-00-4

1-(Furan-3-ylmethyl)piperidin-3-ol

Cat. No.: B2369761
CAS No.: 1557032-00-4
M. Wt: 181.235
InChI Key: VNFBLGMIEDYUNG-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a furan ring at the 3-position and a hydroxyl group at the 1-position This compound is of interest due to its unique structural properties, which combine the characteristics of both piperidine and furan moieties Piperidine is a six-membered heterocyclic amine, while furan is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)piperidin-3-ol typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-3-ylmethyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)piperidin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydroxyl group and furan ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)piperidin-3-ol
  • 1-(Thiophen-3-ylmethyl)piperidin-3-ol
  • 1-(Pyridin-3-ylmethyl)piperidin-3-ol

Uniqueness

1-(Furan-3-ylmethyl)piperidin-3-ol is unique due to the specific positioning of the furan ring at the 3-position of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10-2-1-4-11(7-10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFBLGMIEDYUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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